REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6]2[CH:8]=[C:9]([C:12](O)=[O:13])[CH:10]=[CH:11][C:5]=2[S:4][CH2:3]1.COC(C1C=CC2SCC(=O)NC=2C=1)=O.[Li+].[OH-]>C1COCC1.O>[O:1]=[C:2]1[NH:7][C:6]2[CH:8]=[C:9]([CH:12]=[O:13])[CH:10]=[CH:11][C:5]=2[S:4][CH2:3]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CSC2=C(N1)C=C(C=C2)C(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC2=C(NC(CS2)=O)C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was partially concentrated
|
Type
|
ADDITION
|
Details
|
diluted with H2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected via filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CSC2=C(N1)C=C(C=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |